(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one
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Overview
Description
(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one is a fluorinated piperidine derivative This compound is of interest due to its unique structural features, which include multiple fluorine atoms and a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of piperidinone derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver nitrate to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidinone derivatives with various functional groups.
Scientific Research Applications
(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, potentially inhibiting their activity. This compound may interact with enzymes or receptors involved in key biological processes, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5,5-Trifluoro-6-phenyl-6-methylpiperidin-2-one
- 3,5,5-Trifluoro-6-(4-fluorophenyl)-6-methylpiperidin-2-one
- 3,5,5-Trifluoro-6-(3-chlorophenyl)-6-methylpiperidin-2-one
Uniqueness
(6R)-3,5,5-Trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one is unique due to its specific stereochemistry and the presence of multiple fluorine atoms, which contribute to its distinct chemical and biological properties. The (6R) configuration may result in different biological activities compared to its (6S) counterpart .
Properties
IUPAC Name |
(6R)-3,5,5-trifluoro-6-(2-fluorophenyl)-6-methylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO/c1-11(7-4-2-3-5-8(7)13)12(15,16)6-9(14)10(18)17-11/h2-5,9H,6H2,1H3,(H,17,18)/t9?,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNXXKXPOANBT-HCCKASOXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(C(=O)N1)F)(F)F)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C(CC(C(=O)N1)F)(F)F)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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